![molecular formula C20H22N2O6S B6491701 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 905689-25-0](/img/structure/B6491701.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of sulfonamide, which is a class of organic compounds that contain a sulfamoyl functional group (–NHSO2) attached to their structure . Sulfonamides are known for their wide range of biological activities and are used in many therapeutic areas, including as antibacterial, antifungal, anti-protozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in various biological processes, and their inhibition can have therapeutic effects.Aplicaciones Científicas De Investigación
- The compound was evaluated for its antibacterial potential. Biofilm inhibition studies against Escherichia coli and Bacillus subtilis revealed that two of the derivatives were active inhibitors of these pathogenic bacterial strains. These findings suggest its potential as an antibacterial agent .
- A related compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) , was synthesized and studied for its NLO properties. It could serve as a potential material for frequency generators, optical limiters, and optical switching applications .
- AB00679500-01 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. Its precise mechanisms of action and specific disease targets warrant further investigation.
- Sulfonamides and their derivatives have been explored as agents for treating Alzheimer’s disease. Given the compound’s structural features, it may hold promise in this context. Further research is needed to validate its efficacy .
- The benzodioxane moiety has been associated with anti-hepatotoxic properties. For instance, silymarin, extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits remarkable anti-hepatotoxic and antibacterial activity. While not directly related to our compound, this highlights the potential of benzodioxane-containing molecules in liver health .
- Benzodioxane derivatives have been reported to possess anti-inflammatory, anti-arthritic, and antioxidant properties. Additionally, they may help in lowering blood pressure. Investigating whether AB00679500-01 shares any of these activities could provide valuable insights .
Antibacterial Activity
Nonlinear Optical (NLO) Properties
Therapeutic Applications
Alzheimer’s Disease Treatment
Anti-Hepatotoxic Activity
Other Pharmacological Activities
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-13-9-16(4-6-17(13)26-2)29(24,25)21-14-10-20(23)22(12-14)15-3-5-18-19(11-15)28-8-7-27-18/h3-6,9,11,14,21H,7-8,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGRCDRUVVWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.